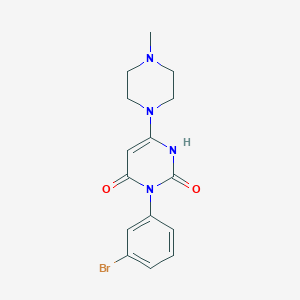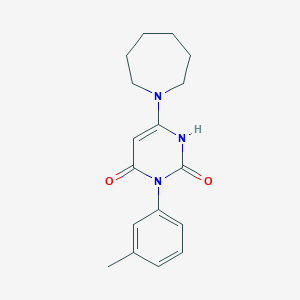![molecular formula C18H15ClN2O3 B6543762 {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate CAS No. 1004221-07-1](/img/structure/B6543762.png)
{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate” is a complex organic compound. It is a derivative of carbamic acid, which is a compound containing the functional group derived from carbonic acid and has a general formula R1R2NCOOH . The molecular formula of this compound is C19H18ClN3O4 .
Synthesis Analysis
The synthesis of such compounds often involves carbamoylation, a process that forms carbamates . A common method for the preparation of carbamates involves the reaction of carbonylimidazolide in water with a nucleophile . Another approach is the tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate .作用機序
{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate acts as an inhibitor of cytochrome P450 enzymes. It binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction. In addition, it is also believed to interact with the active site of proteins and to interfere with their normal function.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, it has been shown to interact with proteins and to alter their structure and function. It has also been shown to inhibit the activity of phospholipase A2, which is involved in the breakdown of fatty acids. Furthermore, it has been shown to inhibit the activity of thymidylate synthase, which is involved in the synthesis of DNA.
実験室実験の利点と制限
The main advantage of using {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate for laboratory experiments is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Furthermore, it is relatively non-toxic and has a low potential for toxicity. However, the compound can be degraded by light and heat, and it is not very soluble in organic solvents.
将来の方向性
For research involving {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate include further investigation of its mechanism of action and its potential applications in the synthesis of pharmaceuticals and biochemicals. In addition, further research is needed to determine the effects of the compound on other proteins and enzymes, as well as its potential as an inhibitor of other cytochrome P450 enzymes. Furthermore, further research is needed to investigate the effects of the compound on cellular processes, such as cell division and apoptosis. Finally, further research is needed to investigate the potential of the compound as an anticancer agent.
合成法
{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate can be synthesized from 4-chlorobenzonitrile and 2-methylcarbamoyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution and is usually carried out at a temperature of around 80°C. The reaction produces a white solid which is then purified by recrystallization.
科学的研究の応用
{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate is used as a substrate in enzyme assays and as an inhibitor of cytochrome P450 enzymes. It is also used as a probe for the study of the structure and function of proteins, as well as for the study of enzyme kinetics. In addition, it is used as an intermediate in the synthesis of various pharmaceuticals and biochemicals.
特性
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 4-cyanobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-16-7-3-13(4-8-16)9-10-21-17(22)12-24-18(23)15-5-1-14(11-20)2-6-15/h1-8H,9-10,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFKYXYIUIPADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)COC(=O)C2=CC=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethylphenyl)-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}acetamide](/img/structure/B6543688.png)
![2-(3,4-dimethylphenyl)-N-{6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene}acetamide](/img/structure/B6543700.png)
![4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one](/img/structure/B6543705.png)
![4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6543723.png)
![[2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B6543728.png)

![3-(3-bromophenyl)-6-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543746.png)


![3-(3-bromophenyl)-6-{[(pyridin-3-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543761.png)
![3-(2-methylphenyl)-6-{[(pyridin-3-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543767.png)
![6-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543775.png)

